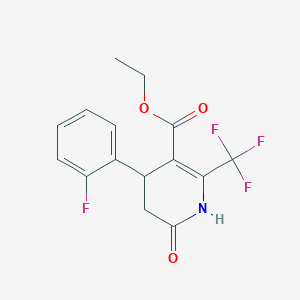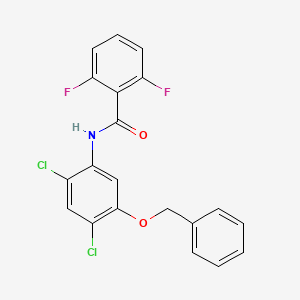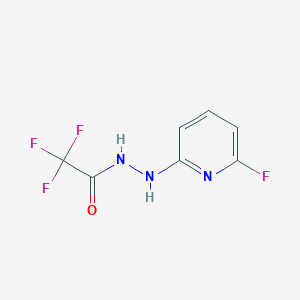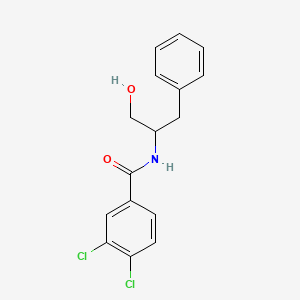![molecular formula C19H18ClN3S B3128536 N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine CAS No. 338961-86-7](/img/structure/B3128536.png)
N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold them together. Unfortunately, the specific molecular structure of “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” is not provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
Vibrational Spectral Analysis : "2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile", a similar compound, has been investigated using FT-IR and FT-Raman spectroscopy. This study provides insights into the molecule's equilibrium geometry and vibrational wave numbers. It also suggests potential anti-diabetic properties due to inhibitory activity against GPb (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity : Research on the synthesis of various 4-thiopyrimidine derivatives, including those with chlorobenzyl groups, has been conducted. These studies involve characterizing the molecular structures through X-ray diffraction and evaluating cytotoxicity against several cell lines (Stolarczyk et al., 2018).
Potential Antitumor Activity
Synthesis and Antitumor Evaluation : A study synthesized novel thieno[3,2-d]pyrimidine derivatives, including compounds with chlorobenzyl groups, which displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Nonclassical Antifolate Inhibitors : Compounds structurally related to the query compound have been synthesized as potential inhibitors of thymidylate synthase and as antitumor agents (Gangjee et al., 1996).
Synthesis and Biological Activity
Synthesis of Heterocyclic Derivatives : A study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their wide spectrum of biological activities, including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Synthesis and Antimicrobial Activity : Research on the synthesis of pyrimidine derivatives with chlorobenzyl groups and their biological activity against various bacteria and fungi has been conducted (J.V.Guna & D.M.Purohit, 2012).
Optical and Electronic Properties
- NLO and DFT Study : A comprehensive study on thiopyrimidine derivatives, including those with chlorobenzyl groups, focused on their nonlinear optical (NLO) properties and electronic structure. This research has implications in the fields of medicine and NLO materials (Hussain et al., 2020).
Dual Inhibitor Properties
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : The study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer therapy (Gangjee et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research and development involving “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” are not specified in the available resources . Future directions could include further studies on its properties, potential applications, and safety considerations.
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3S/c1-21-18-11-17(13-24-12-14-7-9-16(20)10-8-14)22-19(23-18)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPCHOZVCZWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{[(4-phenoxyphenyl)amino]methylidene}-hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B3128494.png)
![Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether](/img/structure/B3128505.png)


![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B3128542.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)
![2-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128555.png)
![3-phenylacrylaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128557.png)
![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)
![ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B3128564.png)
![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)


